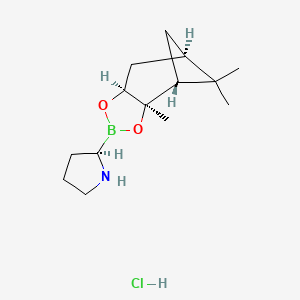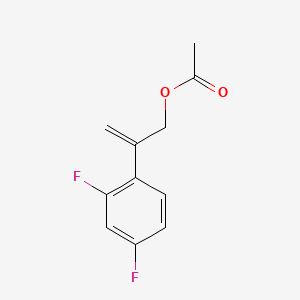![molecular formula C9H14O B588242 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE CAS No. 125642-50-4](/img/structure/B588242.png)
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE is a compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired diketone . This method allows for the large-scale production of the compound.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable photochemical reactions. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This approach is advantageous for producing large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions of the bicyclo[1.1.1]pentane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE involves its interaction with molecular targets through its unique bicyclic structure. This structure allows the compound to mimic the geometry of aromatic rings while providing enhanced physicochemical properties . The compound can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core and are used for similar applications in drug design and materials science.
Cubanes: Another class of rigid, small-ring hydrocarbons with unique substituent exit vectors.
Higher bicycloalkanes: These compounds also offer three-dimensional character and saturation, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the structural benefits of bicyclo[1.1.1]pentane with the functional versatility of a ketone group, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
125642-50-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 |
IUPAC-Name |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
Synonyme |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)


